molecular formula C13H23N3S B3077311 N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine CAS No. 104617-76-7

N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Cat. No.: B3077311
CAS No.: 104617-76-7
M. Wt: 253.41 g/mol
InChI Key: ABRFKTAFRQVZBR-UHFFFAOYSA-N
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Description

N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is a chemical compound with the molecular formula C13H23N3S. It is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro structure and two propyl groups attached to the nitrogen atoms.

Mechanism of Action

Target of Action

CHEMBL105512, also known as N6,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, primarily targets the human Dopamine receptor D3 . This receptor plays a crucial role in the human nervous system, particularly in the brain, where it influences behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning.

Mode of Action

The compound interacts with its target, the Dopamine receptor D3, by displacing [3H]-spiperone, a potent antipsychotic drug . This displacement indicates that CHEMBL105512 binds to the same site as [3H]-spiperone, suggesting a competitive antagonistic action. The resulting changes include altered signal transduction and potentially modified behavior and cognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine typically involves the reaction of 2,6-diaminobenzothiazole with propyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is unique due to the presence of two propyl groups, which enhance its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct biological activity and its suitability for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3S/c1-3-7-16(8-4-2)10-5-6-11-12(9-10)17-13(14)15-11/h10H,3-9H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRFKTAFRQVZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546342
Record name N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104617-76-7
Record name N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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